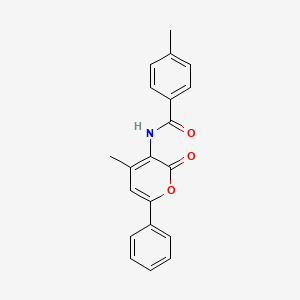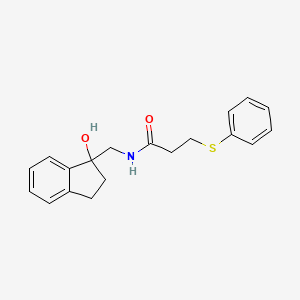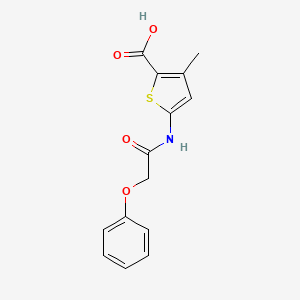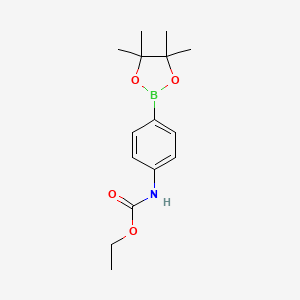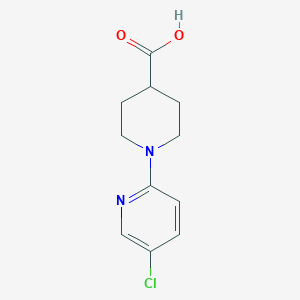![molecular formula C14H10ClF3N2OS B2486508 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide CAS No. 338406-83-0](/img/structure/B2486508.png)
3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide" belongs to a class of chemicals that could be of interest due to their potential for various chemical and pharmacological applications. Its structure suggests it could participate in diverse chemical reactions and have unique physical and chemical properties due to the presence of the trifluoromethyl group, chlorobenzyl moiety, and pyridinecarboxamide core.
Synthesis Analysis
Related compounds have been synthesized through multi-step reactions involving initial formation of core structures followed by functionalization with appropriate groups (Evdokimov et al., 2006). The synthesis often requires careful control of reaction conditions to achieve the desired selectivity and yield.
Applications De Recherche Scientifique
Synthesis and Crystal Structure
- A study by Stolarczyk et al. (2018) explored the synthesis of novel 4-thiopyrimidine derivatives starting from a similar compound, ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. These derivatives showed varied cytotoxic activities against different cancer cell lines, highlighting potential applications in chemotherapeutic research (Stolarczyk et al., 2018).
Material Science Applications
- Shockravi et al. (2009) demonstrated the use of a CF3-containing diamine, similar in structure to the chemical , in the synthesis of novel organic-soluble polyamide-imides. These polymers exhibited outstanding solubility, good thermal stability, and potential applications in material sciences (Shockravi et al., 2009).
Spectroscopic and Molecular Docking Studies
- Alzoman et al. (2015) conducted a spectroscopic investigation of a similar compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile. The study provided insights into the compound's structure, molecular docking, and potential as a chemotherapeutic agent (Alzoman et al., 2015).
Synthesis of Related Derivatives
- Bradiaková et al. (2009) synthesized derivatives of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine, indicating the versatility of compounds structurally related to the chemical . Such derivatives could find applications in pharmaceuticals and organic chemistry (Bradiaková et al., 2009).
Novel Chemical Synthesis
- Macé et al. (2009) described the use of trifluoromethyl sulfoxides in synthesizing new pyridine derivatives, hinting at the potential of similar compounds for innovative chemical synthesis applications (Macé et al., 2009).
Antibacterial Activity
- Hu et al. (2006) explored the synthesis of pyridyl polyheterocyclic oxime-ether Schiff bases, which showed antibacterial activity. Compounds similar to 3-[(4-Chlorobenzyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarboxamide could be significant in developing new antibacterial agents (Hu et al., 2006).
Propriétés
IUPAC Name |
3-[(4-chlorophenyl)methylsulfanyl]-5-(trifluoromethyl)pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2OS/c15-10-3-1-8(2-4-10)7-22-11-5-9(14(16,17)18)6-20-12(11)13(19)21/h1-6H,7H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMDMYRKBNOVMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=C(N=CC(=C2)C(F)(F)F)C(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-(Dimethylamino)ethoxy]-4-methoxyaniline;dihydrochloride](/img/structure/B2486429.png)
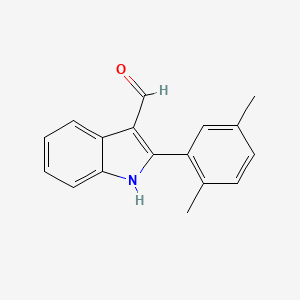
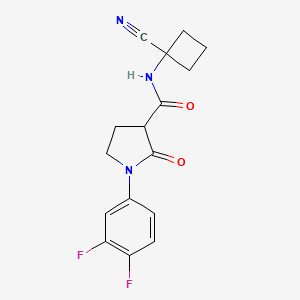
![9-(3,5-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
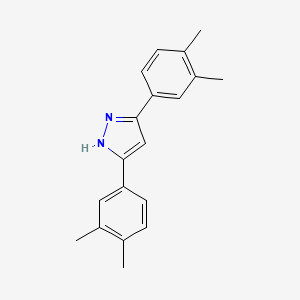
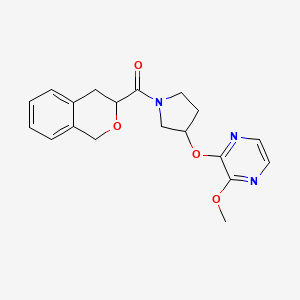
![2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2486437.png)
amino}acetamide](/img/structure/B2486438.png)
